
(1-Methoxyhexa-3,4-dien-3-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Methoxyhexa-3,4-dien-3-yl)benzene is an organic compound characterized by a benzene ring attached to a methoxy group and a hexa-3,4-dien-3-yl chain. This compound is of interest due to its unique structure, which combines aromatic and aliphatic elements, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxyhexa-3,4-dien-3-yl)benzene typically involves the reaction of benzene derivatives with appropriate aliphatic chains. One common method is the electrophilic aromatic substitution, where a benzene ring reacts with an electrophile to form the desired product. The reaction conditions often include the use of catalysts such as aluminum chloride (AlCl₃) and solvents like dichloromethane (CH₂Cl₂) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Methoxyhexa-3,4-dien-3-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) to form carboxylic acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) and halogens like bromine (Br₂).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated benzenes and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(1-Methoxyhexa-3,4-dien-3-yl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and materials, such as coatings and adhesives.
Wirkmechanismus
The mechanism of action of (1-Methoxyhexa-3,4-dien-3-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution, where the benzene ring reacts with electrophiles to form intermediates that further react to yield the final products . The pathways involved include the formation of carbocation intermediates and subsequent stabilization through resonance .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene: A simple aromatic compound with a six-membered ring.
Toluene: Benzene with a methyl group attached.
Styrene: Benzene with a vinyl group attached.
Uniqueness
(1-Methoxyhexa-3,4-dien-3-yl)benzene is unique due to its combination of a methoxy group and a hexa-3,4-dien-3-yl chain attached to the benzene ring. This structure imparts distinct chemical properties and reactivity compared to simpler benzene derivatives .
Eigenschaften
CAS-Nummer |
79012-27-4 |
|---|---|
Molekularformel |
C13H16O |
Molekulargewicht |
188.26 g/mol |
InChI |
InChI=1S/C13H16O/c1-3-7-12(10-11-14-2)13-8-5-4-6-9-13/h3-6,8-9H,10-11H2,1-2H3 |
InChI-Schlüssel |
SPSYVIVCIDXEJB-UHFFFAOYSA-N |
Kanonische SMILES |
CC=C=C(CCOC)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


silane](/img/structure/B14427335.png)
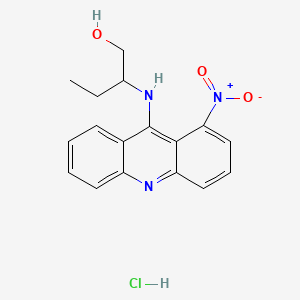
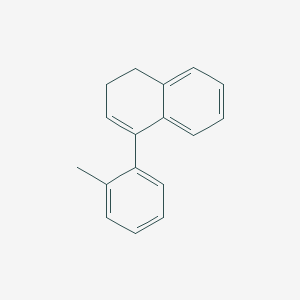

![N-6-Thiabicyclo[3.2.2]nonan-7-ylidenehydroxylamine](/img/structure/B14427359.png)
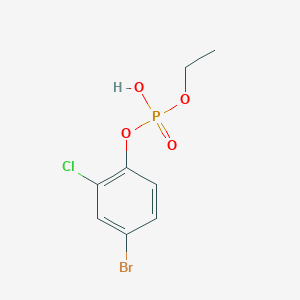
![Pyridine, 2,2'-[1,4-butanediylbis(thio)]bis-](/img/structure/B14427368.png)
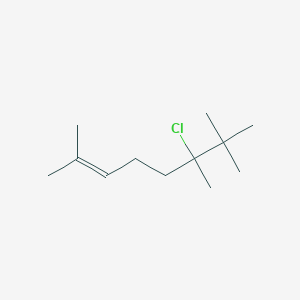
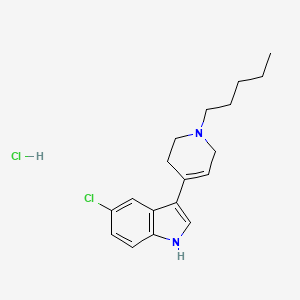
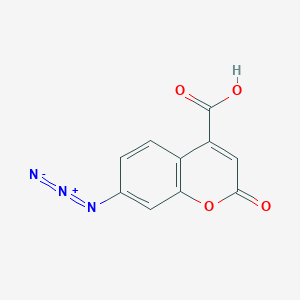
![N'-{3-[(1,3-Benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14427381.png)

![N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B14427402.png)
![1,3-Bis[(oxiran-2-yl)methyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B14427405.png)
